3-(氯二氟甲基)吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of pyridine derivatives, including 3-(Chlorodifluoromethyl)pyridine, often involves reactions with Grignard reagents . The addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C can afford 2-substituted pyridines in good yields . By exchanging acetic anhydride for DMF in the second step, 2-substituted pyridine N-oxides can be obtained, enabling the synthesis of 2,6-disubstituted pyridines .Molecular Structure Analysis

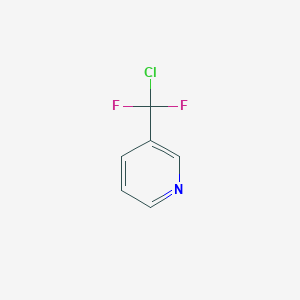

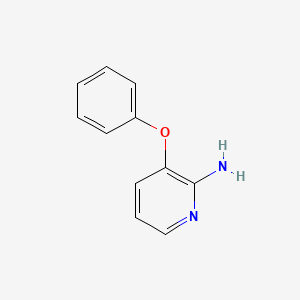

The molecular structure of 3-(Chlorodifluoromethyl)pyridine is represented by the InChI code 1S/C6H4ClF2N/c7-6(8,9)5-2-1-3-10-4-5/h1-4H . This indicates that the molecule consists of a pyridine ring with a chlorodifluoromethyl group attached.Chemical Reactions Analysis

Pyridine derivatives, including 3-(Chlorodifluoromethyl)pyridine, can undergo various chemical reactions. For instance, they can participate in cross-coupling reactions with aryl bromides . They can also undergo C-4-H alkylation with alkyl halides . A nickel-catalyzed reductive coupling of bromopyridines with tertiary alkyl bromides can provide alkylated pyridines bearing an all-carbon quaternary center .Physical and Chemical Properties Analysis

3-(Chlorodifluoromethyl)pyridine is a compound with a molecular weight of 163.55 . Its physical and chemical properties would be influenced by its molecular structure, which includes a pyridine ring and a chlorodifluoromethyl group .科学研究应用

烟碱乙酰胆碱受体 (nAChRs) 亲和力

- 与 nAChRs 的亲和力:一项研究报告了 A-85380 的吡啶改性类似物的合成,该类似物在鼠脑膜中对 nAChRs 表现出亚纳摩尔亲和力。这表明在药理探针中或在开发用于 nAChR 研究的放射性卤化示踪剂中具有潜在应用 (Koren 等人,1998)。

代谢型谷氨酸受体亚型 5 受体拮抗剂

- 抗焦虑活性:为了改善 2-甲基-6-(苯乙炔基)吡啶(mGlu5 受体拮抗剂)的性质而合成的化合物研究表明,在焦虑模型中效力提高了 5 倍,表明在治疗焦虑症中具有可能的应用 (Cosford 等人,2003)。

催化和氮丙啶化

- 氮丙啶化中的催化:一项使用氢溴酸吡啶鎓过溴化物作为烯烃氮丙啶化催化剂的研究突出了吡啶衍生物在催化中的作用,可用于合成在有机合成中具有应用的氮丙啶 (Ali 等人,1999)。

具有磁性和光学性质的镧系元素簇

- 磁性和光学性质:在镧系元素化学中使用 2-(羟甲基)吡啶已导致开发出具有在磁性和光致发光技术中具有潜在应用的 Ln(III)(9) 簇 (Alexandropoulos 等人,2011)。

与氟氧化硫酸铯的反应

- 与 CsSO4F 的反应性:吡啶与 CsSO4F 在不同溶剂中的反应导致各种产物,表明其反应性和在合成氟化吡啶衍生物中的潜力 (Stavber 等人,1990)。

氧化动力学

- 氧化动力学:一项关于 SO4 自由基氧化各种吡啶动力学的研究表明其在理解化学反应和设计更有效的化学过程中的实用性 (Dell’Arciprete 等人,2007)。

叶绿素衍生物的合成和光学性质

- 叶绿素衍生物:合成具有吡啶基团的叶绿素-a 衍生物表明在荧光材料和光动力治疗中具有潜在应用 (山本和民明,2015)。

选择性 Al(3+) 传感器

- Al(3+) 传感:通过点击化学合成的吡咯烷约束双吡啶基-丹磺酸偶联物用作 Al(3+) 的选择性化学传感器,这在环境监测和工业应用中可能很有价值 (Maity 和 Govindaraju,2010)。

作用机制

Target of Action

3-(Chlorodifluoromethyl)pyridine is a key structural motif in active agrochemical and pharmaceutical ingredients . The primary targets of this compound are pests in the agricultural industry . It’s also used in the pharmaceutical and veterinary industries .

Mode of Action

The biological activities of 3-(Chlorodifluoromethyl)pyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety

Biochemical Pathways

It’s known that pyrimidine synthesis is a conserved pathway in all living organisms and is necessary to maintain cellular fundamental functions

Pharmacokinetics

The compound has a molecular weight of 16355 , which might influence its bioavailability.

Result of Action

The major use of 3-(Chlorodifluoromethyl)pyridine derivatives is in the protection of crops from pests . Several derivatives are also used in the pharmaceutical and veterinary industries

Action Environment

The action, efficacy, and stability of 3-(Chlorodifluoromethyl)pyridine can be influenced by environmental factors. For instance, the number of chlorine atoms introduced to the pyridine ring can be controlled by changing the molar ratio of chlorine gas and the reaction temperature . The formation of some multi-chlorinated by-products is unavoidable .

安全和危害

未来方向

The field of pyridine derivatives, including 3-(Chlorodifluoromethyl)pyridine, is a vibrant area of research. Future research directions should focus on difluoromethylation that make use of inexpensive reagents, feedstock chemicals, and operationally simple procedures . Furthermore, there are still gaps in the area of C(sp2)–CF2H bond formation such as meta-selective C–H difluoromethylation of (hetero)arenes or decarboxylative .

属性

IUPAC Name |

3-[chloro(difluoro)methyl]pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF2N/c7-6(8,9)5-2-1-3-10-4-5/h1-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUJHMGHARXGPQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(F)(F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76541-43-0 |

Source

|

| Record name | 3-(chlorodifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

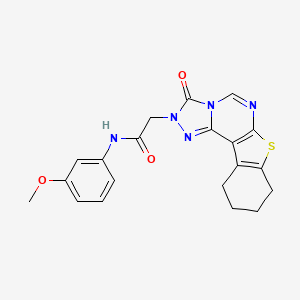

![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B2841126.png)

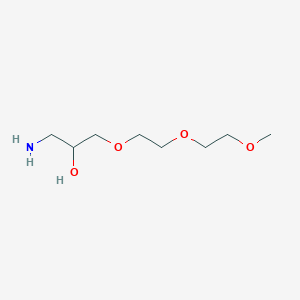

![Methyl 5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepine-2-carboxylate;hydrochloride](/img/structure/B2841131.png)

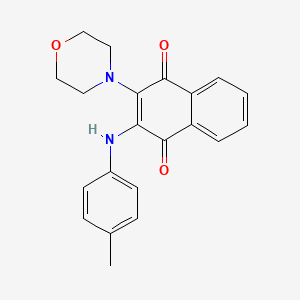

![2-(1H-indol-1-yl)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide](/img/structure/B2841133.png)

![6-(3,5-dimethoxybenzyl)-1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2841135.png)

![1-[(4-methoxyphenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2841137.png)

![3,3'-Dimethyl-1-(4-pheny-2-thiazolyl)-1'-phenyl-5-hydroxy[4,5']-bipyrazol](/img/structure/B2841142.png)

![3-methyl-2-[(1,1,1-trifluoropropan-2-yl)oxy]-3H-imidazo[4,5-b]pyridine](/img/structure/B2841145.png)